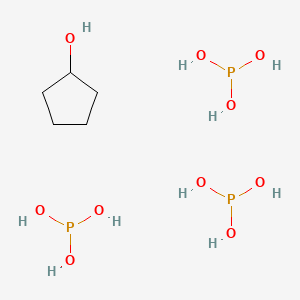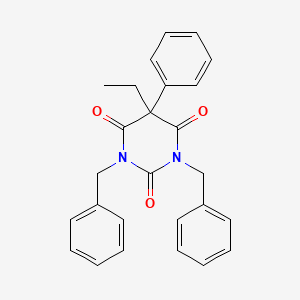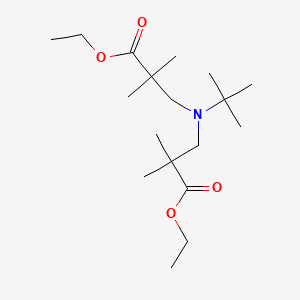
3-Chloro-1-benzoselenophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-benzoselenophene-2-carbaldehyde is a chemical compound that belongs to the class of organoselenium compounds It is characterized by the presence of a benzoselenophene ring, which is a selenium-containing heterocycle, substituted with a chloro group at the 3-position and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-benzoselenophene-2-carbaldehyde typically involves the formation of the benzoselenophene ring followed by the introduction of the chloro and aldehyde groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzoselenophene ring. The chloro group can be introduced via halogenation reactions, while the aldehyde group can be introduced through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-benzoselenophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 3-chloro-1-benzoselenophene-2-carboxylic acid.
Reduction: Formation of 3-chloro-1-benzoselenophene-2-methanol.
Substitution: Formation of various substituted benzoselenophenes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-1-benzoselenophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-benzoselenophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The chloro group can also participate in substitution reactions, further modifying the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1-benzothiophene-2-carbaldehyde: Similar structure but contains sulfur instead of selenium.
3-Chloro-1-benzofuran-2-carbaldehyde: Similar structure but contains oxygen instead of selenium.
Uniqueness
3-Chloro-1-benzoselenophene-2-carbaldehyde is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit enhanced biological activities and different reactivity profiles, making them valuable in various research applications.
Propriétés
Numéro CAS |
36810-34-1 |
|---|---|
Formule moléculaire |
C9H5ClOSe |
Poids moléculaire |
243.56 g/mol |
Nom IUPAC |
3-chloro-1-benzoselenophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5ClOSe/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H |
Clé InChI |
WQGJNWQBECRDJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C([Se]2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


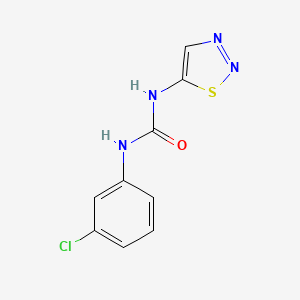
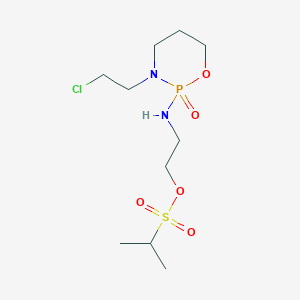
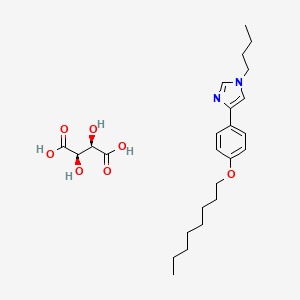


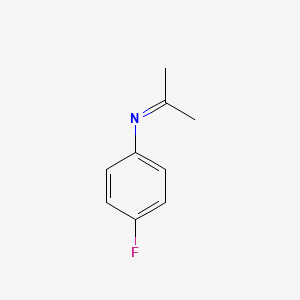
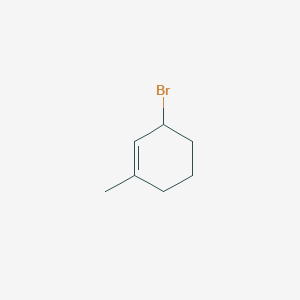
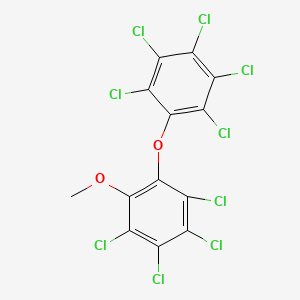

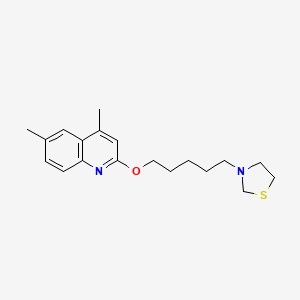
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
